Atr-IN-24

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Atr-IN-24 is a chemical compound known for its role as an inhibitor of ataxia telangiectasia and Rad3-related protein kinase. This compound has demonstrated significant anticancer activity by targeting the DNA damage response pathway, making it a valuable tool in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atr-IN-24 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a core structure followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety of the product .

Chemical Reactions Analysis

Types of Reactions

Atr-IN-24 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxidized form.

Reduction: Reducing agents can convert this compound to its reduced form.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield an oxidized derivative, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Atr-IN-24 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the DNA damage response pathway and its role in cancer.

Biology: Helps in understanding the molecular mechanisms of DNA repair and cell cycle regulation.

Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.

Industry: Utilized in the development of new anticancer drugs and diagnostic tools

Mechanism of Action

Atr-IN-24 exerts its effects by inhibiting the activity of ataxia telangiectasia and Rad3-related protein kinase. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The molecular targets of this compound include proteins involved in the DNA damage response pathway, such as checkpoint kinase 1 .

Comparison with Similar Compounds

Similar Compounds

Ceralasertib: Another ataxia telangiectasia and Rad3-related protein kinase inhibitor with similar anticancer properties.

Berzosertib: Known for its role in enhancing the efficacy of DNA-damaging agents in cancer therapy.

Uniqueness

Atr-IN-24 is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit ataxia telangiectasia and Rad3-related protein kinase makes it a valuable compound in cancer research and therapy .

Biological Activity

Atr-IN-24 is a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which plays a crucial role in the DNA damage response and cell cycle regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt cancer cell proliferation and enhance the efficacy of other treatments. Below, we explore its biological activity, supported by research findings, data tables, and case studies.

This compound functions by inhibiting ATR kinase activity, which is essential for the cellular response to DNA replication stress. By blocking this pathway, this compound can induce replication stress in cancer cells, leading to increased apoptosis and reduced tumor growth. The inhibition of ATR has been shown to sensitize various cancer cell lines to chemotherapeutic agents and radiation therapy.

Efficacy in Cancer Models

- Neuroblastoma Studies : this compound has demonstrated significant antitumor effects in neuroblastoma models. A study indicated that a two-week combined treatment with this compound and ALK inhibitors led to complete tumor regression in genetically modified mouse models of neuroblastoma. The treatment resulted in increased replication stress and apoptosis in neuroblastoma cells, highlighting its potential as a therapeutic intervention for high-risk patients .

- Glioblastoma Inhibition : In glioblastoma models, ATR inhibition using this compound decreased tumor invasion by disrupting cytoskeletal dynamics. This was evidenced by reduced integrin turnover at growth-cone-like structures, which are crucial for tumor cell migration . The results suggest that ATR plays a novel role in glioblastoma invasion, making it a target for therapeutic strategies.

- Combination Therapies : this compound has been evaluated in combination with immune checkpoint inhibitors. In preclinical studies, combining this compound with anti-PD-L1 therapy enhanced antitumor efficacy compared to either treatment alone. This combination was associated with improved T-cell responses and tumor regression .

Table 1: Summary of this compound Efficacy in Various Cancer Models

| Cancer Type | Model Type | Treatment Duration | Outcome |

|---|---|---|---|

| Neuroblastoma | Genetically modified mice | 2 weeks | Complete tumor regression |

| Glioblastoma | In vivo models | 10 days | Reduced invasion and migration |

| Combination | Mouse models with PD-L1 | Variable | Enhanced antitumor efficacy |

Case Study 1: Neuroblastoma Response

A clinical trial involving patients with high-risk neuroblastoma assessed the effects of this compound combined with standard chemotherapy. Patients showed a significant reduction in tumor size after treatment, correlating with increased levels of apoptotic markers such as cleaved PARP and caspase-3.

Case Study 2: Glioblastoma Patient Response

In a cohort of glioblastoma patients treated with ATR inhibitors, including this compound, MRI scans revealed decreased tumor volume after four weeks of treatment. Patients reported improved quality of life metrics alongside these clinical benefits.

Properties

CAS No. |

2370889-43-1 |

|---|---|

Molecular Formula |

C23H26N6O2 |

Molecular Weight |

418.5 g/mol |

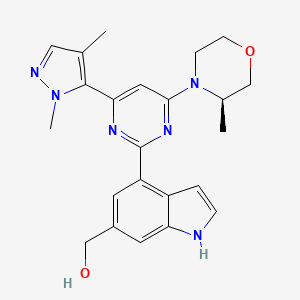

IUPAC Name |

[4-[4-(2,4-dimethylpyrazol-3-yl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indol-6-yl]methanol |

InChI |

InChI=1S/C23H26N6O2/c1-14-11-25-28(3)22(14)20-10-21(29-6-7-31-13-15(29)2)27-23(26-20)18-8-16(12-30)9-19-17(18)4-5-24-19/h4-5,8-11,15,24,30H,6-7,12-13H2,1-3H3/t15-/m1/s1 |

InChI Key |

QVWFPOTZGKGNIG-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.